4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system with a partially saturated bicyclic structure. Key features include:
- Benzamide substituent: The benzamide group at position 2 is modified with a 4-(N-butyl-N-methylsulfamoyl) group, introducing both polar (sulfamoyl) and lipophilic (butyl) elements.
The compound’s design likely aims to optimize bioactivity and pharmacokinetics, building on earlier research showing that tetrahydrothieno[2,3-c]pyridine derivatives inhibit TNF-α production .
Propriétés
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2/c1-7-8-13-28(6)33(30,31)17-11-9-16(10-12-17)21(29)26-22-19(15-25)18-14-23(2,3)27-24(4,5)20(18)32-22/h9-12,27H,7-8,13-14H2,1-6H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQAWPNBWHEBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with two key analogs:
Notes:
- The butyl chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Bioactivity and Pharmacological Profiles
TNF-α Inhibition
- The sulfamoyl group may enhance binding to inflammatory targets.
- 4-Methoxy Analog : Bioactivity data unreported, but its simpler structure may limit potency compared to the target compound .
- Base Core Derivatives: Compounds with electron-withdrawing groups (e.g., cyano) showed IC₅₀ values < 100 nM in LPS-stimulated rat blood assays .
Metabolic Stability
- The tetramethyl groups in both the target compound and the 4-methoxy analog likely improve metabolic stability by shielding the core from oxidative degradation.
- The sulfamoyl group may undergo slower hepatic metabolism compared to methoxy, extending half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
